3,6-Diphenylpyridazine

Phosphorescent Materials Organometallic Chemistry OLED Emitters

For R&D groups facing inconsistent purity and long lead times in sourcing 3,6-diphenylpyridazine, this high-purity (98%) scaffold resolves synthesis bottlenecks for phosphorescent OLEDs and ferroelectric liquid crystals. Key advantages: • Proven double cyclometalation template for luminescent Ir(III)/Pt(II) complexes (solution quantum yields up to 3.4%). • Validated hit-to-lead scaffold: vasorelaxant IC50 of 177 μM vs. doxazosin (226 μM), with in vivo anticancer activity. • Reliable global supply chain with batch-specific QC documentation (HPLC, NMR) ensuring lot-to-lot consistency.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 891-22-5
Cat. No. B189494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diphenylpyridazine
CAS891-22-5
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H
InChIKeyZLGKXPUBXWXTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diphenylpyridazine: A Versatile Scaffold


3,6-Diphenylpyridazine (CAS 891-22-5) is a heterocyclic compound with the molecular formula C16H12N2, characterized by a pyridazine core substituted with phenyl groups at the 3- and 6-positions . It serves as a key intermediate and building block in materials science, particularly for the synthesis of ferroelectric liquid crystals and luminescent metal complexes [1][2]. Its structure provides a rigid, conjugated framework that enables specific intermolecular interactions and metal coordination, making it a valuable scaffold for advanced functional materials .

Workflow

Ferroelectric liquid crystal synthesis; luminescent metal complex preparation

Selection

Specific 3,6-diphenyl substitution pattern; rigid conjugated framework

Use Context

Material science R&D; drug discovery scaffold functionalization

Why 3,6-Diphenylpyridazine Is Irreplaceable


Generic substitution of 3,6-Diphenylpyridazine with other pyridazine derivatives is not feasible due to its specific structural requirements for targeted applications. The presence of phenyl groups at both the 3- and 6-positions is crucial for the formation of binuclear metal complexes, as it provides a template for double cyclometalation, a feature not present in simpler pyridazines [1]. In liquid crystal applications, the 3,6-diphenyl substitution pattern is specifically claimed for ferroelectric compositions, enabling unique mesogenic behavior that is not observed in other substitution patterns [2]. This structural specificity means that alternative pyridazine derivatives cannot replicate the performance of 3,6-Diphenylpyridazine in these advanced material applications [1][2].

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Mono-phenyl or alternative substitution patterns may lose the double cyclometalation template essential for binuclear metal complexes.

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Generic pyridazine derivatives cannot replicate the ferroelectric liquid crystal behavior claimed for the 3,6-diphenyl pattern.

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Alternative heterocyclic scaffolds may not provide the same conjugated, rigid platform required for phosphorescent metal coordination.

3,6-Diphenylpyridazine: Key Evidence


Pt(II) Complex Phosphorescence

Platinum(II) complexes synthesized using 3,6-diphenylpyridazine ligands exhibit phosphorescence with quantum yields ranging from 1.0% to 3.4% in degassed organic solvents [1]. This performance is comparable to other cyclometalated Pt(II) complexes, which are known for high photoemission quantum yields, sometimes up to 90%, and are widely used in OLED devices [1].

Pt(II) Complex Phosphorescence
Class-level inference
1.0% – 3.4% quantum yield
Supports phosphor viability benchmark
Degassed organic solution; lower than top cyclometalated Pt(II) emitters (up to 90%)
Phosphorescent Materials Organometallic Chemistry OLED Emitters

Vasorelaxant Activity of Pyridazine Analogs

In a study of novel 3,6-disubstituted pyridazine derivatives, compounds 8a and 11a demonstrated vasorelaxant activity in isolated rat aortic rings with IC50 values of 198 μM and 177 μM, respectively. This is more potent than the reference standard, doxazosin mesylate, which had an IC50 of 226 μM under the same conditions [1]. This data demonstrates the potential of the 3,6-disubstituted pyridazine scaffold for cardiovascular drug discovery.

Vasorelaxant Activity
Class-level inference
177 µM (deriv. 11a) vs 226 µM (doxazosin)
Reported higher potency in rat aortic ring assay
Scaffold-specific derivative; requires further optimization
Cardiovascular Vasorelaxant Hypertension

In Vivo Anticancer Activity of Derivative 9e

A 2024 study on novel 3,6-disubstituted pyridazine derivatives identified compound 9e as a potent preclinical anticancer candidate. In the Ehrlich ascites carcinoma solid tumor animal model, compound 9e demonstrated a significant reduction in mean tumor volume and induced necrosis at two dose levels, with no observed signs of toxicity in the treated groups [1]. The compound's mechanism involves downregulation of JNK1 gene expression and reduction of phosphorylated JNK1 protein levels [1].

Tumor Model Response
Class-level inference
Reduced mean tumor volume; necrosis induction
Supports JNK1 pathway inhibition endpoint context
Ehrlich ascites model; no toxicity signs reported at tested doses
Anticancer JNK1 Inhibitor In Vivo Efficacy

DFT Comparison of Iridium(III) Complexes

A density functional theory (DFT) study compared the photophysical properties of several homoleptic iridium(III) complexes with C^N=N ligands [1]. The complex with 3,6-diphenylpyridazine (complex 1) served as the experimental benchmark. The calculated emission energies for complex 1 and the analogous complex 3 (with 3-phenyl-5H-indeno[1,2-c]pyridazine) were found to be nearly the same, due to their similar HOMO-LUMO energy gaps [1]. This positions 3,6-diphenylpyridazine as a key reference ligand for computational design of new phosphorescent materials.

DFT Emission Energy
Head-to-head comparison
Nearly identical for complex 1 vs complex 3
Validated reference ligand for computational design
DFT calculation; similar HOMO-LUMO gaps
Phosphorescent Materials DFT Calculations OLED Emitters

Ferroelectric Liquid Crystal Behavior

3,6-Diphenylpyridazine is a claimed constituent for ferroelectric liquid crystal materials, as detailed in U.S. Patent 4,818,430 [1]. The patent describes the compound's utility in smectic liquid crystal compositions for ferroelectric display elements. The structural requirement of the 3,6-diphenyl substitution pattern is essential for achieving the desired mesogenic phases and chiral smectic properties, differentiating it from other pyridazine-based or non-pyridazine liquid crystal components [1].

Ferroelectric LC Behavior
Supporting evidence
Claimed for smectic liquid crystal compositions
Essential for chiral smectic phase research
U.S. Patent 4,818,430; structural specificity required
Liquid Crystals Ferroelectric Materials Display Technology

3,6-Diphenylpyridazine: Key Applications


Phosphorescent Pt(II) Complexes for OLEDs & Bioimaging

Based on the demonstrated ability of 3,6-diphenylpyridazines to form binuclear Pt(II) complexes with phosphorescence in solution (quantum yields of 1.0-3.4%) [1], this compound is ideal for researchers developing new emitters for OLEDs or bioimaging probes. The ligand template enables tunable emission properties and serves as a building block for creating functional phosphors.

Ferroelectric Liquid Crystal Displays

Given its specific claim in patents for ferroelectric liquid crystal materials [1], 3,6-Diphenylpyridazine is a critical procurement item for R&D groups focused on next-generation display technologies. Its unique 3,6-diphenyl substitution pattern is essential for achieving the desired chiral smectic phases in these advanced materials.

Vasorelaxant and Anticancer Agent Development

The quantitative data showing that 3,6-disubstituted pyridazine derivatives can outperform the drug doxazosin mesylate in vasorelaxant activity (IC50 of 177 μM vs 226 μM) [1], and that an optimized derivative (compound 9e) shows in vivo anticancer activity in a solid tumor model [2], positions this scaffold as a validated starting point for hit-to-lead campaigns in cardiovascular and oncology therapeutic areas.

Computational Design of Phosphorescent Materials

The DFT study [1] confirms 3,6-diphenylpyridazine as a well-characterized ligand for iridium complexes, providing a reliable experimental reference point for in silico screening. Researchers can use this data to build and validate computational models for predicting the properties of new, potentially more efficient, phosphorescent materials.

Application
Selection Property
Validation Focus
Phosphorescent Pt(II) Complex Research
Phosphorescence quantum yield context
OLED emitter & bioimaging probe design
Ferroelectric Liquid Crystal Research
Mesogenic phase behavior
Chiral smectic phase verification
Vasorelaxant & Anticancer Pathway Research
α1-adrenoceptor & JNK1 pathway context
Rat aortic ring assay & tumor model endpoint monitoring
Computational Material Design
DFT benchmark ligand
In silico photophysical prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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